

Application Notes and Protocols: Investigating ERAP2 Function in Autoimmune Models Using BDM88951

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Compound of Interest		
Compound Name:	BDM88951	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective ERAP2 inhibitor, **BDM88951**, to study the function of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) in the context of autoimmune disease models. This document outlines the scientific basis, detailed experimental protocols, and expected data outcomes for key assays.

Introduction to ERAP2 and BDM88951

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a crucial enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process shapes the immunopeptidome presented on the cell surface to CD8+ T cells. Genetic variations in ERAP2 have been strongly associated with an increased risk for several autoimmune diseases, including ankylosing spondylitis, psoriasis, and Crohn's disease, suggesting that ERAP2-mediated antigen presentation plays a role in the pathogenesis of these conditions.[2][3][4] By altering the repertoire of self-peptides presented to the immune system, ERAP2 can contribute to the breakdown of self-tolerance and the activation of autoreactive T cells.[4]

BDM88951 is a potent and highly selective nanomolar inhibitor of ERAP2, with a reported IC50 of 19 nM.[5] Its high selectivity for ERAP2 over the homologous ERAP1 and other



metalloproteases makes it an excellent tool for dissecting the specific role of ERAP2 in both healthy and disease states.[5] **BDM88951** has demonstrated favorable in vitro ADME properties and in vivo exposure, making it suitable for cellular and animal model studies.[5]

Key Applications of BDM88951 in Autoimmune Research

- Elucidating the role of ERAP2 in specific autoimmune diseases: By inhibiting ERAP2 activity, researchers can investigate its contribution to disease pathogenesis in relevant cellular and animal models.
- Validating ERAP2 as a therapeutic target: Assessing the effect of BDM88951 on diseaserelevant endpoints can provide proof-of-concept for the development of ERAP2-targeted therapies for autoimmune disorders.
- Investigating the impact of ERAP2 inhibition on the immunopeptidome: Immunopeptidomics studies using BDM88951 can reveal how ERAP2 shapes the landscape of presented selfpeptides in the context of autoimmunity.
- Studying the downstream effects on T-cell activation: By modulating the presented peptide repertoire, **BDM88951** can be used to study the subsequent effects on the activation, proliferation, and cytokine production of autoreactive T cells.[6][7]

Data Presentation: Quantitative Analysis of BDM88951 Activity

The following tables provide a framework for summarizing quantitative data from key experiments. Note: The data presented in these tables are hypothetical and for illustrative purposes, as specific data for **BDM88951** in autoimmune models is not yet extensively published.

Table 1: In Vitro Inhibition of ERAP2 Activity by BDM88951



Compound	Target	Assay Type	Substrate	IC50 (nM)	Selectivity vs. ERAP1
BDM88951	ERAP2	Enzyme Inhibition Assay	Fluorogenic (e.g., R-AMC)	19	>150-fold
Control Inhibitor	ERAP2	Enzyme Inhibition Assay	Fluorogenic (e.g., R-AMC)	Varies	Varies

Table 2: Cellular Target Engagement of BDM88951

Cell Line	Assay Type	Compound (Concentration)	ΔTagg (°C)
Human PBMCs	CETSA	BDM88951 (10 μM)	> 2.0
Human Keratinocytes	CETSA	BDM88951 (10 μM)	> 2.0
Vehicle Control	CETSA	DMSO	0

Table 3: In Vivo Efficacy of **BDM88951** in a Humanized Mouse Model of Psoriasis (Imiquimod-Induced)

Treatment Group	Dose (mg/kg)	Administration Route	Mean PASI Score (Day 7)	% Reduction in Epidermal Thickness
Vehicle Control	-	Oral Gavage	8.5 ± 1.2	0%
BDM88951	10	Oral Gavage	4.2 ± 0.8	45%
BDM88951	30	Oral Gavage	2.1 ± 0.5	70%
Positive Control (e.g., anti-IL-17)	Varies	IP Injection	1.5 ± 0.4	80%

Table 4: Effect of **BDM88951** on Cytokine Levels in a Psoriasis Model



Treatment Group	IL-17A (pg/mL)	TNF-α (pg/mL)	IL-23 (pg/mL)
Vehicle Control	550 ± 80	320 ± 50	750 ± 100
BDM88951 (30 mg/kg)	250 ± 40	180 ± 30	400 ± 60

Experimental Protocols Protocol 1: ERAP2 Enzyme Inhibition Assay

This protocol details a fluorogenic assay to determine the in vitro potency of **BDM88951** against recombinant human ERAP2.

Materials:

- Recombinant human ERAP2 protein
- Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- BDM88951
- DMSO
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of BDM88951 in DMSO. Further dilute in assay buffer to achieve final desired concentrations.
- Add 25 μL of the diluted **BDM88951** or DMSO (vehicle control) to the wells of the microplate.
- Add 25 μL of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well and incubate for 15 minutes at room temperature.



- Initiate the enzymatic reaction by adding 50 μ L of the fluorogenic substrate R-AMC (e.g., 50 μ M final concentration) to each well.
- Immediately begin kinetic reading of fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 37°C for 30-60 minutes.
- Calculate the rate of reaction for each concentration of BDM88951.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm the binding of **BDM88951** to endogenous ERAP2 in intact cells.[8][9][10][11]

Materials:

- Human cells expressing ERAP2 (e.g., PBMCs, keratinocytes)
- · Cell culture medium
- BDM88951
- DMSO
- PBS
- Lysis buffer with protease inhibitors
- Thermal cycler
- Western blot reagents (primary antibody against ERAP2, secondary HRP-conjugated antibody, chemiluminescence substrate)

Procedure:



- Culture cells to 80-90% confluency.
- Treat cells with **BDM88951** at the desired concentration (e.g., 10 μ M) or DMSO (vehicle control) and incubate for 1 hour at 37°C.
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble ERAP2 in each sample by Western blotting.
- Quantify the band intensities and plot the percentage of soluble ERAP2 against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of BDM88951 indicates target engagement.

Protocol 3: In Vivo Study in a Humanized Mouse Model of Psoriasis

Given that mice lack an ERAP2 ortholog, humanized mouse models are necessary for in vivo studies.[12][13][14][15] The imiquimod (IMQ)-induced psoriasis model is a well-established and relevant model.[16][17][18]

Animal Model:

• Severely immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells (HSCs) to reconstitute a human immune system.

Procedure:



- Allow for the development of a stable human immune system in the mice (typically 12-16 weeks post-engraftment).
- Induce psoriasis-like skin inflammation by daily topical application of a commercially available 5% imiquimod cream on the shaved back and ear of the mice for 7 consecutive days.[16][19]
- Administer BDM88951 or vehicle control daily via oral gavage, starting one day before or on the same day as the first IMQ application. Dosing will need to be optimized based on pharmacokinetic studies.[20]
- Monitor disease progression daily by scoring the severity of erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI).[21]
- At the end of the study (e.g., day 7), collect skin biopsies for histological analysis (H&E staining to measure epidermal thickness) and cytokine analysis (e.g., ELISA or multiplex assay for IL-17A, TNF-α, and IL-23).[11][22]
- Collect spleens and lymph nodes to analyze T-cell populations and activation status by flow cytometry.

Protocol 4: Immunopeptidomics Analysis

This protocol outlines the steps to identify the repertoire of peptides presented by MHC class I molecules following ERAP2 inhibition with **BDM88951**.[1][23]

Materials:

- Large number of human cells of interest (e.g., 1x10^9 cells)
- BDM88951
- DMSO
- Cell lysis buffer
- Pan-MHC class I antibody (e.g., W6/32) coupled to beads



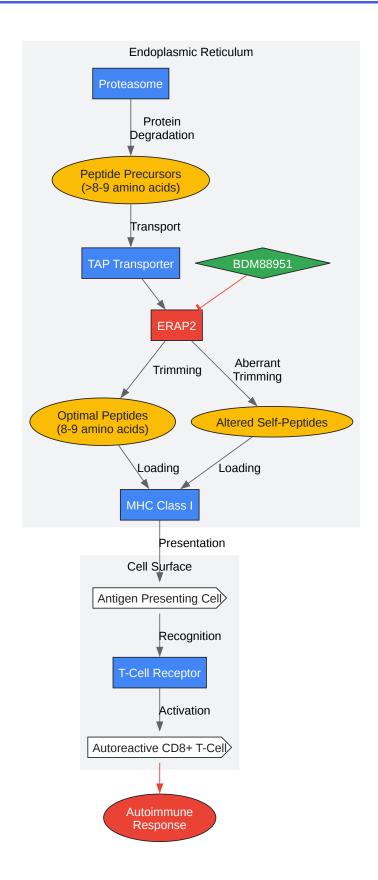
- Acidic solution for elution (e.g., 0.1% trifluoroacetic acid)
- LC-MS/MS instrumentation

Procedure:

- Culture cells in the presence of **BDM88951** (e.g., 1 μM) or DMSO for 48-72 hours.
- Harvest and lyse the cells.
- Perform immunoaffinity purification of MHC class I-peptide complexes using the W6/32 antibody-coupled beads.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the MHC-peptide complexes with an acidic solution.
- Separate the peptides from the MHC heavy and light chains.
- Analyze the purified peptides by LC-MS/MS.
- Identify peptide sequences by searching the MS/MS spectra against a human protein database.
- Compare the identified peptides from the BDM88951-treated and control samples to identify novel or differentially presented peptides.

Visualizations: Signaling Pathways and Workflows ERAP2's Role in Antigen Presentation and Autoimmunity



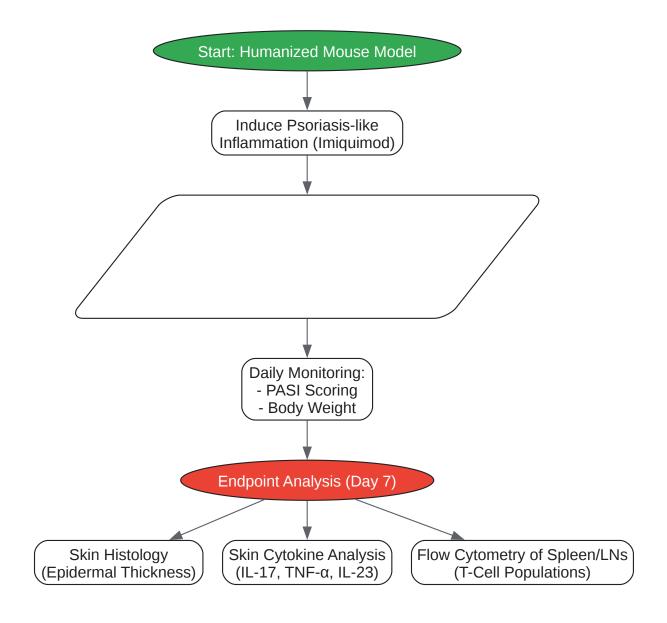


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Caption: ERAP2 trims self-peptides which can lead to autoimmune responses.



Experimental Workflow for In Vivo Study of BDM88951

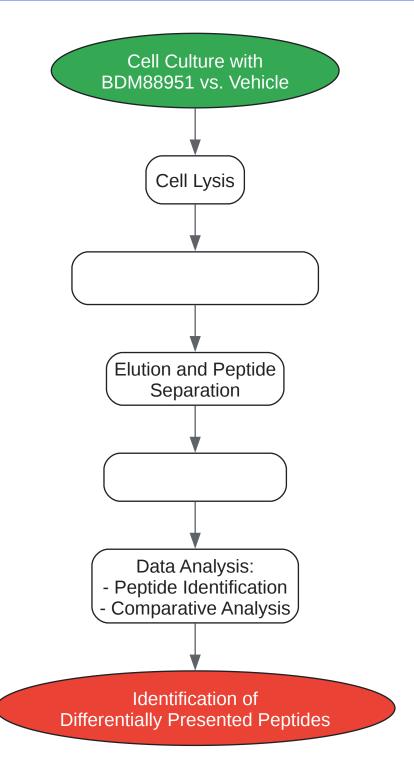


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Caption: Workflow for testing **BDM88951** in a humanized mouse psoriasis model.

Logical Workflow for Immunopeptidomics





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Caption: Workflow for identifying changes in the immunopeptidome after ERAP2 inhibition.



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